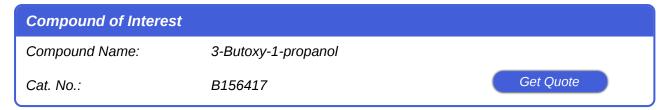


Spectroscopic Profile of 3-Butoxy-1-propanol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **3-Butoxy-1-propanol** (CAS No: 10215-33-5). The information is compiled for use by researchers, scientists, and professionals in drug development and related fields. While experimental spectra for this compound are available from sources such as Sigma-Aldrich[1], this guide presents predicted spectral data based on its chemical structure, alongside generalized experimental protocols for data acquisition.

Chemical Structure and Properties

3-Butoxy-1-propanol is a primary alcohol and an ether. Its chemical structure consists of a butoxy group linked to a propanol backbone.

Molecular Formula: C₇H₁₆O₂[1][2]

Molecular Weight: 132.20 g/mol [1][2]

IUPAC Name: 3-butoxypropan-1-ol[1]

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for **3-Butoxy-1-propanol**. These predictions are based on established principles of spectroscopy



and typical chemical shift and absorption frequency ranges for the functional groups present in the molecule.

Predicted ¹H NMR Data

The proton NMR spectrum of **3-Butoxy-1-propanol** is expected to show distinct signals for the different proton environments in the molecule.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~3.65	Triplet	2H	HO-CH ₂ -
~3.50	Triplet	2H	-O-CH ₂ -CH ₂ -
~3.40	Triplet	2H	-O-CH2-(CH2)2-CH3
~1.80	Quintet	2H	HO-CH ₂ -CH ₂ -
~1.55	Sextet	2H	-O-CH2-CH2-CH2-CH3
~1.35	Sextet	2H	-O-(CH2)2-CH2-CH3
~0.90	Triplet	3H	-СН3
Variable	Singlet (broad)	1H	-ОН

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments.



Chemical Shift (δ, ppm)	Assignment
~71.0	CH2-OH
~70.5	-O-CH ₂ -CH ₂ -
~62.0	-O-CH2-(CH2)2-CH3
~32.0	HO-CH ₂ -CH ₂ -
~31.5	-O-CH2-CH2-CH3
~19.0	-O-(CH ₂) ₂ -CH ₂ -CH ₃
~14.0	-CH₃

Predicted IR Absorption Data

The infrared spectrum reveals the presence of key functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Strong, Broad	O-H stretch (alcohol)
2960-2850	Strong	C-H stretch (alkane)
1470-1450	Medium	C-H bend (alkane)
1150-1050	Strong	C-O stretch (ether and alcohol)

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of liquid samples like **3-Butoxy-1-propanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

• Dissolve approximately 5-20 mg of **3-Butoxy-1-propanol** in a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent depends on the solubility of the sample and its



own NMR signals.

- Transfer the solution to a clean, dry NMR tube to a depth of approximately 4-5 cm.
- Cap the NMR tube securely.
- 3.1.2. Data Acquisition (1H and 13C NMR)
- Insert the sample tube into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity and optimize resolution.
- For ¹H NMR, acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single peaks for each carbon environment. A greater number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
- Process the acquired Free Induction Decay (FID) data by applying a Fourier transform.
- Phase the resulting spectrum and perform baseline correction.
- Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

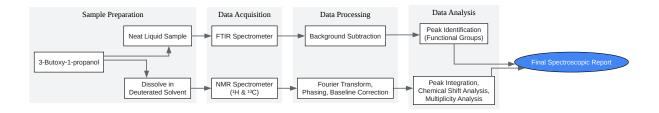
- 3.2.1. Sample Preparation (Neat Liquid)
- Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
- Place a small drop of neat (undiluted) 3-Butoxy-1-propanol directly onto the ATR crystal.
- 3.2.2. Data Acquisition



- Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.
- Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signalto-noise ratio.
- The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **3-Butoxy-1-propanol**.



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Caption: Workflow for Spectroscopic Analysis of **3-Butoxy-1-propanol**.

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References



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- 2. GSRS [gsrs.ncats.nih.gov]
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